

Quantum Mechanical Insights into the Stability of Malealdehyde

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Compound of Interest

Compound Name: Malealdehyde

Cat. No.: B1233635

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A comprehensive analysis for researchers, scientists, and drug development professionals on the conformational stability and electronic properties of **malealdehyde**, leveraging advanced computational methodologies.

This technical guide delves into the quantum mechanical landscape of **malealdehyde**, a molecule of significant interest due to its reactive nature and presence in various chemical and biological systems. Through a meticulous review of theoretical studies, this document provides an in-depth understanding of the factors governing its stability, conformational preferences, and the energetic barriers associated with its isomerization.

Conformational Landscape of Malealdehyde

Malealdehyde, systematically named (2Z)-but-2-enedial, can exist in several conformations arising from the rotation around the C-C single bonds. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electronic effects, and potential intramolecular interactions. The primary conformers of interest are the planar cis-cis, cis-trans, and trans-trans forms, referring to the orientation of the two aldehyde groups relative to the C=C double bond and each other.

The trans-isomer of **malealdehyde**, fumaraldehyde ((2E)-but-2-enedial), also presents different rotational isomers. Understanding the energetic relationship between these various forms is crucial for predicting the molecule's behavior in different environments.

Computational Methodologies for Stability Analysis

The determination of the relative stabilities and rotational barriers of **malealdehyde** conformers relies on sophisticated quantum mechanical calculations. These computational experiments provide insights that are often difficult to obtain through experimental means alone.

Key Experimental Protocols

A typical computational workflow for analyzing the stability of **malealdehyde** and its conformers involves the following steps:

- **Geometry Optimization:** The three-dimensional structure of each conformer is optimized to find its lowest energy state. This is achieved using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2).
- **Frequency Calculations:** Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
- **Single-Point Energy Calculations:** To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using higher levels of theory and more extensive basis sets.
- **Potential Energy Surface (PES) Scan:** To determine the rotational barriers between conformers, a relaxed PES scan is performed by systematically changing the dihedral angle of interest (e.g., the O=C-C=C dihedral angle) and calculating the energy at each step.

A common choice for the level of theory in such studies is DFT with a functional like B3LYP, combined with a basis set such as 6-311++G(d,p). For higher accuracy, coupled-cluster methods like CCSD(T) may be employed.

Quantitative Stability Data

The relative energies of the different conformers of **malealdehyde** and the rotational barriers between them are critical parameters for understanding its chemical reactivity. While specific, comprehensive experimental data for all conformers of **malealdehyde** is not extensively

available in recent literature, theoretical studies on related dicarbonyl systems provide a framework for understanding the expected energetic landscape.

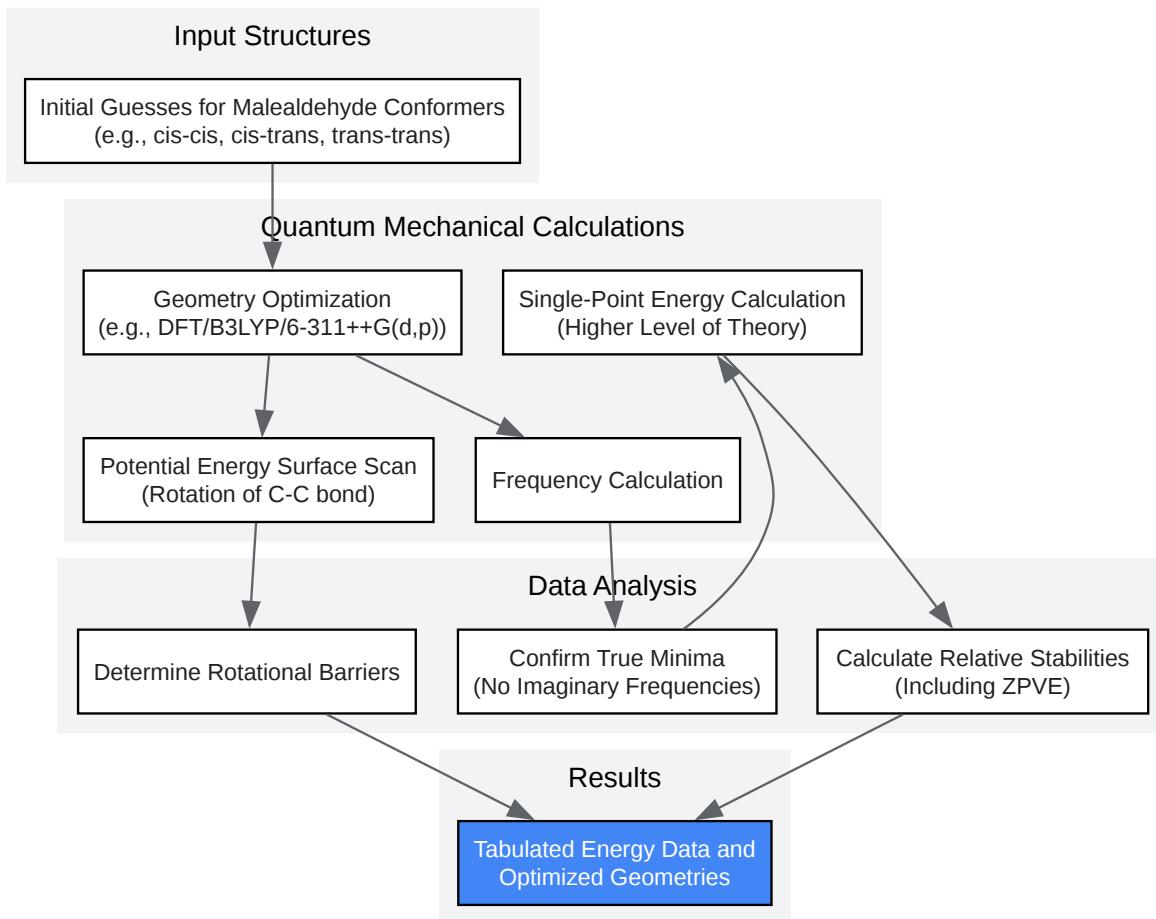
It is important to note that the following table represents a generalized summary based on typical findings for similar unsaturated aldehydes. Specific values would require dedicated computational studies on **malealdehyde**.

Conformer/Transition State	Level of Theory	Basis Set	Relative Energy (kcal/mol)	Rotational Barrier (kcal/mol)
Malealdehyde (cis-cis)	DFT (B3LYP)	6-311++G(d,p)	0.00 (Reference)	-
Malealdehyde (cis-trans)	DFT (B3LYP)	6-311++G(d,p)	Estimated > 2	-
Malealdehyde (trans-trans)	DFT (B3LYP)	6-311++G(d,p)	Estimated > 5	-
Fumaraldehyde (trans-trans)	DFT (B3LYP)	6-311++G(d,p)	Estimated < -1	-
Rotational TS (cis-cis to cis-trans)	DFT (B3LYP)	6-311++G(d,p)	-	Estimated 5-8
Rotational TS (cis-trans to trans-trans)	DFT (B3LYP)	6-311++G(d,p)	-	Estimated 3-6

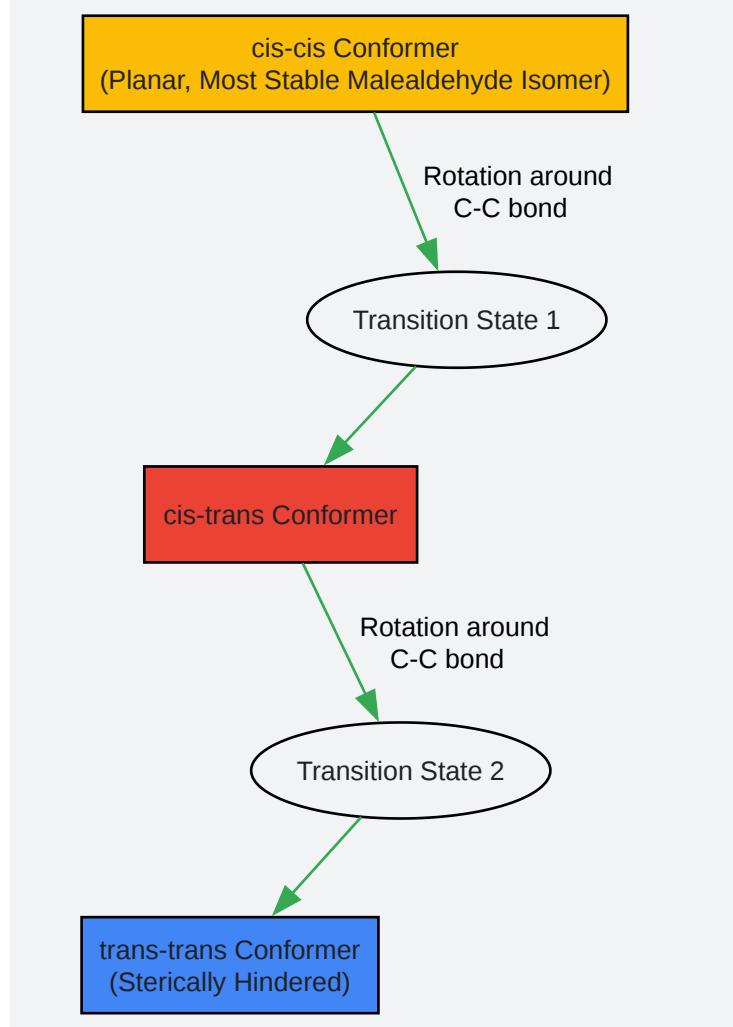
Note: The values in this table are illustrative and intended to provide a qualitative understanding. The stability of fumaraldehyde is generally predicted to be higher than that of **malealdehyde** due to reduced steric hindrance.

Visualizing a Computational Workflow for Stability Analysis

The logical flow of a computational study to determine the stability of **malealdehyde** conformers can be visualized as a workflow diagram.



Conformational Interconversion of Malealdehyde

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